molecular formula C7H8N2O B575673 N-(5-Methyl-2-pyridinyl)formamide CAS No. 182348-63-6

N-(5-Methyl-2-pyridinyl)formamide

Cat. No.: B575673
CAS No.: 182348-63-6
M. Wt: 136.154
InChI Key: NAMYDFPTRXVCLT-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-pyridinyl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) attached to the 2-position of a 5-methylpyridine ring. Pyridine-based formamides are significant in medicinal chemistry due to their roles as intermediates and bioactive molecules, though substituent variations critically influence their biological and chemical properties .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYDFPTRXVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formic Acid-Mediated Formylation

In a typical procedure, 2-amino-5-methylpyridine reacts with excess formic acid at elevated temperatures (80–100°C) for 6–12 hours. The reaction proceeds via nucleophilic attack of the amine on the formic acid’s carbonyl carbon, followed by dehydration. Yields range from 65% to 85%, depending on reaction time and acid concentration. For example, a 1:3 molar ratio of amine to formic acid at 90°C for 8 hours achieves 78% yield.

Optimization Note: Adding azeotropic agents like toluene improves water removal, shifting equilibrium toward product formation.

N,N-Dimethylformamide (DMF) as a Formylating Agent

DMF serves as both solvent and formylating agent in the presence of chlorinating reagents. This method, adapted from pyrimidine synthesis, involves in situ generation of a Vilsmeier-Haack complex.

Chloride-Assisted Formylation

A mixture of 2-amino-5-methylpyridine, DMF, and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) reacts at 70–80°C. The chloride reagent activates DMF, forming an electrophilic formylating species. After 3–5 hours, hydrolysis at pH 3–5 yields the product.

Example Protocol:

  • Reactants: 2-Amino-5-methylpyridine (1 mol), DMF (2.8 mol), POCl₂ (2 mol), SOCl₂ (3 mol).

  • Conditions: 70°C for 3 hours, followed by hydrolysis with ammonium acetate buffer (pH 1.2–4.0).

  • Yield: 78% purity >99%.

Ethyl Formate-Mediated Synthesis

Ethyl formate offers a mild alternative for formylation, avoiding harsh acids. This method, adapted from imidazo[1,2-a]pyridine synthesis, involves refluxing 2-amino-5-methylpyridine with ethyl formate.

Procedure and Mechanism

The amine and ethyl formate (1.5 eq) are heated at 80°C for 5 hours. The reaction proceeds via nucleophilic acyl substitution, with ethanol as a byproduct. Post-reaction purification via silica chromatography affords the product in 70–75% yield.

Advantages:

  • No acidic byproducts.

  • Suitable for acid-sensitive substrates.

Phosphorus Oxychloride (POCl₃) Catalyzed Formylation

POCl₃ enhances formylation efficiency by activating the formamide intermediate. This method, derived from aryl formamide synthesis, involves a two-step process:

Reaction Steps

  • Formamide Formation: 2-Amino-5-methylpyridine reacts with ethyl formate to form an intermediate formamide.

  • Activation: POCl₃ and triethylamine (TEA) in dichloromethane (DCM) at 0–15°C activate the formamide, yielding the final product after hydrolysis.

Key Data:

  • Temperature: 0°C (initial), 15°C (final).

  • Yield: 82% with 99% purity.

Comparative Analysis of Preparation Methods

Method Reagents Temperature Time (h) Yield (%) Purity (%)
Formic AcidHCOOH90°C87898
DMF/POCl₃DMF, POCl₃, SOCl₂70°C37899
Ethyl FormateEthyl formate80°C57597
POCl₃ ActivationPOCl₃, TEA, DCM15°C28299

Key Findings:

  • The DMF/POCl₃ method achieves the highest purity (99%).

  • POCl₃ activation offers the best yield (82%) under mild conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The DMF/POCl₃ method is favored for its one-pot reaction design, minimizing intermediate isolation. Large batches (1–10 kg) use continuous distillation to recover excess DMF and chloride reagents, reducing waste.

Environmental Note:

  • Chloride byproducts require neutralization with bicarbonate before disposal .

Chemical Reactions Analysis

Types of Reactions: : N-(5-Methyl-2-pyridinyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce methylamine derivatives .

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-pyridinyl)formamide involves its ability to act as a formylating agent. It introduces a formyl group (CHO) into various substrates, facilitating the formation of formylated products. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the formamide group, followed by elimination of the leaving group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
  • Biological Activity: A potent bladder carcinogen in rats, inducing 100% tumor incidence with long-term exposure. Sequential epithelial changes (hyperplasia to carcinoma) are mediated by prostaglandin endoperoxide synthetase (PGHS)-dependent metabolism, generating DNA-binding intermediates .
  • Metabolism : Cooxidized by PGHS via fatty acid-dependent pathways, producing reactive metabolites that bind nucleic acids. Aspirin inhibits FANFT metabolism and lesion formation, highlighting PGHS's role in activation .
N-(5-Chloro-2-methylphenyl)formamide
  • Structural Analog : Features a chloro-substituted phenyl ring instead of pyridine.
  • Applications: Used as a pharmaceutical intermediate and synthetic reagent.
N-Methyl-2-pyridone-5-carboxamide
  • Functional Groups : A pyridone derivative with a carboxamide group.
  • Biological Role: A nicotinamide metabolite, indicating its role in cellular energy metabolism.
Formoterol-Related Formamides
  • Complex Substituents: Include hydroxy, methoxy, and arylalkylamino groups.
  • Pharmaceutical Relevance: Used in asthma therapeutics. Their formamide moieties contribute to receptor binding specificity, contrasting with FANFT’s carcinogenic profile .

Data Tables

Table 2. Metabolic Pathways of Selected Formamides

Compound Metabolic Enzyme Key Outcome References
FANFT Prostaglandin endoperoxide synthetase DNA-binding intermediates; carcinogenesis
N-Methyl-2-pyridone-5-carboxamide Unspecified Energy metabolism (nicotinamide pathway)

Research Findings and Key Insights

  • Carcinogenicity Mechanisms: FANFT’s nitro group and thiazolyl ring facilitate PGHS-mediated activation, leading to DNA adducts.
  • Therapeutic Implications : Aspirin’s inhibition of FANFT metabolism suggests that PGHS inhibitors may mitigate risks for structurally related nitroaromatic compounds .
  • Structural-Activity Relationships : Pyridine and phenyl formamides exhibit divergent biological roles based on substituents. Halogenation or nitration enhances electrophilicity and toxicity, while carboxamide or methoxy groups favor metabolic stability and therapeutic utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Methyl-2-pyridinyl)formamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via cyclization reactions using diethylaminomalonate hydrochloride and guanidine carbonate, followed by Vilsmeier formylation. Optimize reaction conditions (e.g., ethanol solvent at 80°C for cyclization) to achieve yields >80% . Purification via vacuum distillation or recrystallization (as described for structurally similar formamides) can enhance purity to >99% . Monitor reaction progress using TLC with chloroform-based mobile phases (Rf ~0.45–0.65) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern and formamide group integration. Reference spectral data for analogous compounds (e.g., N-(5-chloropyridin-2-yl) derivatives) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>99%) and resolve impurities like unreacted intermediates .
  • Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular ions (e.g., M+H+^+ ~165 Da) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days. Pyridine derivatives are prone to hydrolysis; use inert atmospheres (N2_2) and desiccants to mitigate moisture-induced decomposition .

Q. What strategies are recommended for initial biological screening of this compound?

  • Methodology :

  • Solubility : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity .
  • Target Assays : Screen against pyridine-interacting enzymes (e.g., kinases) using fluorescence-based activity assays. Reference studies on N-(pyridin-4-yl)formamide analogs for protocol design .
  • Cell Viability : Use MTT assays on human colon cancer cells (e.g., HT-29) to assess baseline toxicity, comparing results to structurally related amides .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies under varying pH and solvent polarities. The electron-withdrawing pyridine ring activates the formamide group toward nucleophilic attack. Use DFT calculations to map charge distribution and transition states, referencing analogous N-(5-chloropyridin-2-yl)benzamide systems .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives in drug discovery?

  • Methodology :

  • Derivatization : Synthesize analogs with substituents at the 5-methyl or pyridine N-oxide positions. Compare bioactivity using enzyme inhibition assays (e.g., HIV-1 RT for NNRTI candidates) .
  • Crystallography : Resolve X-ray structures of ligand-protein complexes (e.g., Factor Xa inhibitors) to identify key hydrogen-bonding interactions .

Q. What advanced analytical methods resolve contradictions in purity assessments of this compound batches?

  • Methodology :

  • 2D NMR (HSQC/HMBC) : Differentiate regioisomers or tautomeric forms.
  • LC-MS/MS : Detect trace impurities (e.g., <0.1% alkylated byproducts) using MRM transitions .
  • Elemental Analysis : Validate stoichiometry (C8_8H9_9N2_2O) to confirm synthetic fidelity .

Q. How does this compound interact with biological macromolecules at the molecular level?

  • Methodology :

  • SPR/BLI : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with target proteins like pyridine-dependent oxidoreductases.
  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cytochrome P450) to predict binding poses .

Q. What role does this compound play in material science applications?

  • Methodology : Investigate its utility as a ligand in coordination polymers. Synthesize Fe(II) or Cu(I) complexes and characterize via single-crystal XRD (e.g., monoclinic P2_2/c space group) and magnetic susceptibility measurements. Compare to 1,3,4-oxadiazole-bridged systems .

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